Oléoside

Vue d'ensemble

Description

Oleoside is a natural product extracted from various plant species, including soybeans, corn, and sunflowers. It is composed of a mixture of fatty acid esters, including oleic acid, linoleic acid, and linolenic acid. Oleoside has been used in a variety of applications, including cosmetics, pharmaceuticals, food additives, and dietary supplements. It has been studied for its potential anti-inflammatory, anti-oxidant, and anti-cancer properties.

Applications De Recherche Scientifique

Activité antioxydante

L'oléaside a été trouvé pour avoir des propriétés antioxydantes significatives {svg_1}. Il est l'un des principaux composés phénoliques présents dans les feuilles d'olivier, qui sont connues pour leur forte capacité antioxydante {svg_2}. Cela fait de l'oléaside un candidat potentiel pour la recherche sur les maladies où le stress oxydatif joue un rôle majeur {svg_3}.

Effets neuroprotecteurs

Des recherches ont montré que l'oléaside présente des activités neuroprotectrices {svg_4}. Cela signifie qu'il a le potentiel de protéger les cellules nerveuses contre les dommages, la dégénérescence ou l'altération de leur fonction {svg_5}. C'est un domaine de recherche prometteur, en particulier dans le contexte des maladies neurodégénératives comme Alzheimer et Parkinson {svg_6}.

Propriétés anti-inflammatoires

L'oléaside a été associé à des effets anti-inflammatoires {svg_7}. L'inflammation est une réaction courante aux blessures ou aux maladies, et les substances ayant des propriétés anti-inflammatoires peuvent aider à réduire cette réaction et à soulager les symptômes {svg_8}.

Propriétés immunomodulatrices

L'oléaside a été trouvé pour avoir des propriétés immunomodulatrices {svg_9}. Cela signifie qu'il peut modifier la réponse immunitaire ou le fonctionnement du système immunitaire {svg_10}. Cette propriété pourrait être bénéfique dans le traitement des maladies liées au système immunitaire {svg_11}.

Application potentielle dans les maladies non transmissibles

En raison de ses propriétés antioxydantes, anti-inflammatoires et immunomodulatrices, l'oléaside a des applications potentielles dans les maladies non transmissibles {svg_12}. Ces maladies, qui comprennent les maladies cardiaques, les accidents vasculaires cérébraux, le cancer, le diabète et les maladies pulmonaires chroniques, sont les principales causes de décès et d'invalidité dans le monde {svg_13}.

Stabilité gastro-intestinale

L'efficacité et l'applicabilité de l'oléaside dans les aliments fonctionnels sont limitées par leur instabilité dans des conditions gastro-intestinales {svg_14}. Cependant, des recherches sont en cours sur le développement de formulations protectrices, telles que la microencapsulation avec des glucides non digestibles, afin d'améliorer la stabilité gastro-intestinale de l'oléaside {svg_15}.

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Oleoside, a secoiridoid derived from the olive tree (Olea europaea), primarily targets inflammatory pathways . It interacts with various immune cells, including eosinophils, lymphocytes, macrophages, and neutrophils . These cells play crucial roles in the body’s immune response and inflammation.

Mode of Action

Oleoside exerts its effects by modulating the activity of these immune cells. It reduces the influx of eosinophils and lymphocytes in the airway and diminishes IL-4 secretion in the lung . Furthermore, it suppresses the infiltration of macrophages and neutrophils by blocking the induction of intercellular adhesion molecule 1 (ICAM-1), F4/80, CD68, and CD11b in airways .

Biochemical Pathways

The biosynthesis of oleoside involves several enzymes, including oleuropein β-glucosidase (OeGLU), which is engaged in the biosynthetic pathway of secoiridoids in the olive trees . Two bifunctional cytochrome P450 enzymes catalyze the oxidative C-C bond cleavage of 7-epi-loganin to produce oleoside methyl ester (OeOMES) and secoxy-loganin (OeSXS), both through a ketologanin intermediary .

Pharmacokinetics

It is known that the concentrations of oleoside and related compounds can be determined in the body

Result of Action

The action of oleoside results in a reduction of inflammation and immune response. This is evidenced by the decreased influx of immune cells into the airway and reduced secretion of pro-inflammatory cytokines . These effects suggest that oleoside may have potential therapeutic applications in conditions characterized by inflammation and immune dysregulation.

Action Environment

The action of oleoside can be influenced by various environmental factors. For instance, the production of oleoside in olive trees can be affected by the plant’s growing conditions . Furthermore, the expression of key biosynthetic genes, such as OeOMES, may be related to the domestication of olive trees . This suggests that environmental factors can influence the action, efficacy, and stability of oleoside.

Analyse Biochimique

Biochemical Properties

Oleoside plays a crucial role in biochemical reactions, particularly in the biosynthesis of secoiridoid compounds. It interacts with several enzymes, including 7-deoxy-loganic acid 7-epi-hydroxylase, 7-epi-loganic acid methyl-transferase, oleoside methyl ester synthase, and secoxyloganin synthase . These enzymes catalyze the conversion of 7-deoxyloganic acid to oleoside and its derivatives. The interactions between oleoside and these enzymes are essential for the formation of bioactive secoiridoid compounds, which contribute to the plant’s defense mechanisms and pharmacological properties.

Cellular Effects

Oleoside exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, oleoside has been shown to activate antioxidant pathways, leading to increased expression of antioxidant enzymes and reduced oxidative stress . Additionally, oleoside can modulate inflammatory responses by inhibiting the expression of pro-inflammatory cytokines and enzymes, thereby reducing inflammation and promoting cellular health.

Molecular Mechanism

The molecular mechanism of oleoside involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Oleoside binds to specific receptors and enzymes, leading to the activation of antioxidant and anti-inflammatory pathways . It inhibits the activity of pro-inflammatory enzymes, such as cyclooxygenase and lipoxygenase, thereby reducing the production of inflammatory mediators. Furthermore, oleoside can modulate gene expression by activating transcription factors that regulate the expression of antioxidant and anti-inflammatory genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of oleoside can change over time due to its stability, degradation, and long-term effects on cellular function. Oleoside is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a reduction in its bioactivity . Long-term studies have shown that oleoside can maintain its antioxidant and anti-inflammatory effects over extended periods, contributing to sustained cellular health and function.

Dosage Effects in Animal Models

The effects of oleoside vary with different dosages in animal models. At low to moderate doses, oleoside exhibits beneficial effects, such as reduced oxidative stress, inflammation, and improved cardiovascular health . At high doses, oleoside may cause toxic or adverse effects, including gastrointestinal disturbances and liver toxicity. Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and further increases in dosage do not enhance the therapeutic outcomes.

Metabolic Pathways

Oleoside is involved in several metabolic pathways, including the biosynthesis of secoiridoid compounds. It interacts with enzymes such as 7-deoxy-loganic acid 7-epi-hydroxylase, 7-epi-loganic acid methyl-transferase, oleoside methyl ester synthase, and secoxyloganin synthase . These enzymes catalyze the conversion of 7-deoxyloganic acid to oleoside and its derivatives, which are further metabolized to produce bioactive secoiridoid compounds. Oleoside also affects metabolic flux and metabolite levels, contributing to the overall metabolic balance within the cell.

Transport and Distribution

Oleoside is transported and distributed within cells and tissues through specific transporters and binding proteins. It can be localized in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . The transport and distribution of oleoside are essential for its bioactivity, as it needs to reach specific cellular targets to exert its effects. Binding proteins and transporters facilitate the movement of oleoside within the cell, ensuring its proper localization and accumulation.

Subcellular Localization

The subcellular localization of oleoside is crucial for its activity and function. Oleoside can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, oleoside may be localized in the mitochondria, where it can exert its antioxidant effects by scavenging reactive oxygen species and protecting mitochondrial function. Additionally, oleoside can be targeted to the endoplasmic reticulum, where it can modulate protein folding and secretion processes.

Propriétés

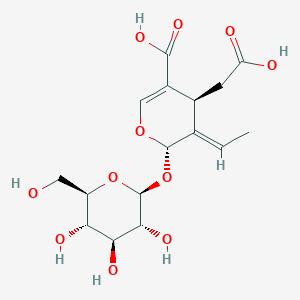

IUPAC Name |

(4S,5E,6S)-4-(carboxymethyl)-5-ethylidene-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O11/c1-2-6-7(3-10(18)19)8(14(23)24)5-25-15(6)27-16-13(22)12(21)11(20)9(4-17)26-16/h2,5,7,9,11-13,15-17,20-22H,3-4H2,1H3,(H,18,19)(H,23,24)/b6-2+/t7-,9+,11+,12-,13+,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNMNSRMFRJNZFD-IPEIANHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901319128 | |

| Record name | Oleoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901319128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178600-68-5 | |

| Record name | Oleoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178600-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oleoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901319128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the molecular formula and weight of Oleoside?

A1: Oleoside has the molecular formula C25H32O13 and a molecular weight of 540.51 g/mol.

Q2: How is Oleoside typically characterized using spectroscopic techniques?

A2: Researchers often employ techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to characterize Oleoside. [] These methods provide detailed information about the compound's structure, including the connectivity of atoms and the presence of specific functional groups. [, ] For instance, 1H NMR, 13C NMR, and COSY spectroscopy have been used to elucidate the structure of Oleoside. []

Q3: Are there different forms of Oleoside based on methylation?

A3: Yes, Oleoside exists in various methylated forms, including Oleoside 11-methyl ester and Oleoside dimethyl ester. [, , , , ] These derivatives differ in the number and position of methyl groups attached to the core Oleoside structure.

Q4: What is the biosynthetic pathway of Oleoside?

A4: Studies suggest that Oleoside biosynthesis likely proceeds from secologanin through a series of enzymatic steps involving intermediates like 8-epikingisidic acid and Oleoside 11-methyl ester. [, , ] This pathway highlights the intricate metabolic network within Oleaceae species.

Q5: In which plant species and tissues can Oleoside be found?

A5: While primarily associated with Olea europaea, Oleoside and its derivatives have also been identified in other Oleaceae species like Fraxinus excelsior, Syringa josikaea, Ligustrum lucidum, and Jasminum polyanthum. [, , , , ] Within these plants, Oleoside is distributed in various tissues, including fruits, leaves, and seeds. [, , , , ]

Q6: How does the concentration of Oleoside change during olive fruit ripening?

A6: Research indicates that Oleoside levels are influenced by the olive ripening stage. [] In some cases, Oleoside content initially increases and then decreases as the fruit matures. [, ] This suggests a complex interplay between biosynthesis, accumulation, and degradation processes throughout fruit development.

Q7: Does Oleoside exhibit antioxidant properties?

A7: Yes, Oleoside and its derivatives have demonstrated antioxidant activity in various studies. [, , , ] These findings suggest that Oleoside might contribute to the health benefits associated with olive oil consumption. [, ]

Q8: Does Oleoside play a role in the plant's defense mechanisms?

A8: Oleoside, along with other phenolic compounds in olives, is thought to contribute to the plant's defense against herbivores and pathogens. [] Upon cell disruption, Oleoside can be converted to reactive compounds like oleocanthal and oleacein, which exhibit protein-crosslinking and denaturing activities. []

Q9: How stable is Oleoside under different processing conditions?

A9: Oleoside stability can be affected by factors like pH, temperature, and exposure to light. [, ] For example, alkaline conditions used in table olive processing can lead to Oleoside degradation. [, , ] Understanding these factors is crucial for optimizing extraction and processing methods to preserve Oleoside content in olive products.

Q10: What are some areas for future research on Oleoside?

A10: Several research avenues remain unexplored regarding Oleoside, including:

Q11: What analytical techniques are used to quantify Oleoside in plant materials?

A11: High-performance liquid chromatography (HPLC) coupled with diode array detection (DAD) and mass spectrometry (MS) is widely used for quantifying Oleoside and related compounds in olive fruit, leaves, and other plant matrices. [, , , , ]

Q12: Are there environmental concerns related to Oleoside extraction or production?

A12: While Oleoside itself is a natural compound, the extraction and processing of olive materials can have environmental impacts. Research is ongoing to develop sustainable practices for olive oil production and valorization of olive by-products, potentially reducing waste and maximizing the utilization of valuable compounds like Oleoside. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-2-(piperidin-4-ylmethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1148815.png)